N-(4-sec-butylphenyl)-3-(dimethylamino)benzamide
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Overview
Description
“N-(4-sec-butylphenyl)-3-(dimethylamino)benzamide” is a compound that contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a secondary butyl group and a dimethylamino group attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, dimethylamine) with the corresponding acid chloride or anhydride (in this case, 4-sec-butylbenzoyl chloride or 4-sec-butylbenzoic anhydride). This would form the amide bond .Molecular Structure Analysis
The molecule contains a benzene ring, which is a planar, cyclic structure with alternating double bonds. This gives it aromatic properties. The sec-butyl group is an alkyl substituent, and the dimethylamino group is a basic functional group due to the presence of the nitrogen atom .Chemical Reactions Analysis
As an amide, this compound would be expected to undergo reactions typical of the amide functional group. This could include hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an amide, it would be expected to engage in hydrogen bonding, which could affect its solubility and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-5-14(2)15-9-11-17(12-10-15)20-19(22)16-7-6-8-18(13-16)21(3)4/h6-14H,5H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNCGAUMKROBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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